molecular formula C14H16N4O2 B1450909 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1395786-34-1

3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B1450909
CAS No.: 1395786-34-1
M. Wt: 272.3 g/mol
InChI Key: KUZAKXSNTXAHMV-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine . It is structurally diverse and is quite familiar in many natural products and bioactive pharmaceuticals . It has been found in complex with TGF-B

Scientific Research Applications

Synthesis Methods

Research has been conducted on the synthesis of pyrazolopyridine derivatives, which involve reactions of pyrazole with various reagents to create compounds with potential antibacterial properties and other biological activities. These methods often utilize catalytic and multi-component reaction systems to efficiently generate pyrazolopyridine compounds with diverse functional groups (Maqbool et al., 2014; El‐Dean et al., 2018).

Structural Analysis

Structural analysis through X-ray crystallography and spectroscopic methods has been applied to similar compounds to understand their molecular configuration, crystalline structure, and electronic properties. This kind of research is essential for determining the potential uses of these compounds in medicinal chemistry and materials science (Ganapathy et al., 2015).

Biological Activities

Several studies have explored the biological activities of pyrazolopyridine derivatives, including their antibacterial, antifungal, and anticancer properties. These compounds have been evaluated against a variety of bacterial and fungal strains, as well as cancer cell lines, showing promising results in some cases. The research indicates the potential of these compounds in developing new therapeutic agents (El-Borai et al., 2012; Abdel‐Latif et al., 2019).

Biochemical Analysis

Biochemical Properties

3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the TGF-beta receptor type 2 kinase domain, forming a complex that can influence the receptor’s activity . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the TGF-beta receptor can lead to alterations in cell signaling pathways that are crucial for cell growth and differentiation . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to the TGF-beta receptor type 2 kinase domain can inhibit the receptor’s activity, thereby affecting downstream signaling pathways . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions. Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating cell signaling pathways and gene expression. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s effects can become detrimental, leading to cellular damage and other adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with the TGF-beta receptor can affect the receptor’s downstream signaling pathways, which are involved in various metabolic processes . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Studies have shown that it can accumulate in certain cellular compartments, where it exerts its effects by interacting with specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, its interaction with the TGF-beta receptor type 2 kinase domain can lead to its localization in the cytoplasm, where it modulates receptor activity and downstream signaling pathways . This subcellular localization is crucial for its ability to influence cellular processes and functions.

Properties

IUPAC Name

3-amino-1-(2-hydroxyethyl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-13-12-10(9-4-2-1-3-5-9)8-11(20)16-14(12)18(17-13)6-7-19/h1-5,10,19H,6-8H2,(H2,15,17)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZAKXSNTXAHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2N)CCO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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